EMD-1204831
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
EMD1204831; EMD-1204831; EMD 1204831.; NONE |
Origin of Product |
United States |
Elucidation of the Molecular Mechanisms of Action for Emd 1204831
Direct Enzymatic Inhibition of c-Met Receptor Tyrosine Kinase
EMD-1204831 functions as a direct inhibitor of the c-Met receptor tyrosine kinase. nih.govspandidos-publications.com The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell migration, invasion, survival, and proliferation. nih.govascopubs.org Dysregulation of the HGF/c-Met signaling pathway, through mechanisms like gene amplification, overexpression, or mutations, is associated with the development and progression of various cancers. nih.govcancernetwork.com this compound selectively targets and suppresses the enzymatic activity of the c-Met kinase. nih.govspandidos-publications.com
The potency of this compound has been quantified through its half-maximal inhibitory concentration (IC50) values. In enzymatic assays, this compound demonstrates potent inhibition of c-Met kinase activity with IC50 values reported to be between 9 nM and 12 nM. nih.govaacrjournals.orgmedchemexpress.com Furthermore, it effectively inhibits cellular c-Met activity with an IC50 of 15 nM. aacrjournals.orgnih.gov In studies on A549 lung cancer cells, this compound inhibited HGF-induced c-Met phosphorylation with an IC50 of 15 nmol/L. nih.gov
| Assay Type | Target | IC50 Value |
| Enzymatic Assay | c-Met Kinase | 9 nM nih.govmedchemexpress.commedchemexpress.com |
| Enzymatic Assay | c-Met Kinase | 12 nM aacrjournals.org |
| Cellular Assay | c-Met Activity | 15 nM nih.govaacrjournals.org |
| Cellular Assay | HGF-induced c-Met Phosphorylation (A549 cells) | 15 nmol/L nih.gov |
This compound has demonstrated a high degree of selectivity for the c-Met kinase. nih.govaacrjournals.org When tested against large panels of other kinases and potential off-targets, it has shown an exquisite selectivity profile. aacrjournals.orgresearchgate.netaacrjournals.org In one study, it was screened against a panel of 242 human kinases and was found to be highly selective for c-Met. nih.gov Another screening against more than 400 potential off-targets, which included kinases, G-protein-coupled receptors (GPCRs), ion channels, transporters, and various enzymes, confirmed its high selectivity. aacrjournals.org Even at concentrations over 1,000-fold its IC50 for c-Met, this compound displayed high selectivity. researchgate.net
This compound is classified as a reversible and ATP-competitive inhibitor of the c-Met kinase. ascopubs.orgmedchemexpress.eu This means that it binds to the ATP-binding site of the c-Met kinase domain, preventing the binding of ATP and subsequent phosphorylation of the receptor. ascopubs.org This reversible nature distinguishes it from irreversible inhibitors that form a permanent covalent bond with the target enzyme. nih.gov
Comprehensive Selectivity Profiling Across the Human Kinome and Off-Targets
Modulation of Downstream Signaling Pathways by this compound
By inhibiting the c-Met receptor, this compound effectively modulates the downstream signaling pathways that are crucial for cell growth, survival, and proliferation. nih.govaacrjournals.org Activation of c-Met normally triggers a cascade of intracellular events, and the inhibition of this initial step by this compound leads to a shutdown of these subsequent signals. spandidos-publications.commdpi.com
This compound has been shown to inhibit the phosphorylation and autophosphorylation of the c-Met receptor in a dose-dependent manner. nih.govaacrjournals.org The binding of HGF to c-Met typically induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain, which is a critical step for its activation. cancernetwork.comdovepress.com this compound effectively blocks this process. nih.govaacrjournals.org Pharmacodynamic analyses have revealed efficient and dose- and time-dependent inhibition of c-Met phosphorylation in vivo. aacrjournals.orgresearchgate.net
The inhibition of c-Met by this compound leads to the dephosphorylation and inactivation of key downstream effector proteins and signaling cascades. nih.gov The c-Met pathway is known to activate several major signaling pathways, including the PI3K/AKT, RAS/MAPK (including ERK 1/2), and PLCγ pathways. spandidos-publications.commdpi.comdovepress.com Studies have demonstrated that this compound leads to the decreased phosphorylation of downstream signaling proteins like AKT and ERK 1/2. nih.gov The activation of these pathways is associated with cell motility, proliferation, and differentiation, and their inhibition by this compound contributes to its anti-tumor effects. spandidos-publications.com
Regulation of Cell Cycle Progression and Cytokine Expression
This compound, a potent and selective c-Met kinase inhibitor, exerts its anti-tumor effects in part through the modulation of key proteins involved in cell cycle control and inflammatory cytokine signaling. researchgate.netresearchgate.net The c-Met signaling pathway is known to play a role in cell proliferation and survival. researchgate.net
Pharmacodynamic analyses have revealed that this compound can induce the expression of the cell cycle inhibitor p27. researchgate.netresearchgate.net p27 is a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the transition from the G0/G1 phase to the S phase of the cell cycle. immunologyresearchjournal.comelifesciences.org By increasing the levels of p27, this compound can effectively halt cell cycle progression. immunologyresearchjournal.comnih.gov
Conversely, the compound has been shown to reduce the expression of Cyclin D1. researchgate.netresearchgate.net Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), promotes progression through the G1 phase. nih.govcreativebiolabs.net Downregulation of Cyclin D1 by this compound further contributes to cell cycle arrest. researchgate.net
In addition to its effects on cell cycle regulators, this compound also influences the expression of the pro-inflammatory cytokine Interleukin-8 (IL-8). researchgate.net Research has demonstrated a reduction in IL-8 expression following treatment with the inhibitor. researchgate.net
Table 1: Effects of this compound on Cell Cycle and Cytokine Regulators
| Target Protein | Effect of this compound | Role in Cellular Processes |
|---|---|---|
| p27 | Induction of expression researchgate.netresearchgate.net | Cell cycle inhibitor; regulates G1/S transition immunologyresearchjournal.comelifesciences.org |
| Cyclin D1 | Reduction of expression researchgate.netresearchgate.net | Promotes G1 phase progression nih.govcreativebiolabs.net |
| IL-8 | Reduction of expression researchgate.net | Pro-inflammatory cytokine |
Investigation of Emerging and Alternative Molecular Targets Beyond c-Met
While primarily known as a c-Met inhibitor, recent research has begun to uncover alternative molecular targets and pathways that may contribute to the therapeutic effects of this compound. nih.govspandidos-publications.com
Recent studies have identified a potential link between this compound and the collagen type XXII alpha 1 chain (COL22A1). nih.govspandidos-publications.com In the context of glioblastoma (GBM), a highly aggressive brain tumor, a bioinformatics approach utilizing the CellMiner database revealed a strong correlation between this compound and a risk score associated with cuproptosis. nih.govresearchgate.netnih.gov Further analysis identified COL22A1 as a gene related to this risk score. researchgate.netresearchgate.netnih.gov
Experimental evidence has shown that this compound, particularly in combination with the natural flavonoid kaempferol (B1673270), can inhibit the expression of COL22A1. nih.govspandidos-publications.comscilit.com This suggests that COL22A1 may be a novel, indirect target of this compound's action in certain cancer types. nih.gov
The connection between this compound and COL22A1 is further intertwined with the emerging field of cuproptosis, a novel form of copper-dependent cell death. nih.gov In glioblastoma, studies have demonstrated that this compound can sensitize cancer cells to cuproptosis inducers. nih.govresearchgate.netnih.gov This sensitization appears to be mediated through the inhibition of COL22A1. nih.govspandidos-publications.comscilit.com
The proposed mechanism involves this compound's ability to downregulate COL22A1 expression, which in turn promotes cuproptosis in glioblastoma cells. nih.govspandidos-publications.com This suggests a novel therapeutic strategy for glioblastoma, combining this compound with cuproptosis-inducing agents to enhance anti-tumor efficacy. nih.govresearchgate.netnih.gov
Table 2: Emerging Targets and Pathways of this compound
| Target/Pathway | Context | Key Findings |
|---|---|---|
| COL22A1 | Glioblastoma | Identified as a potential target correlated with a cuproptosis-related risk score. researchgate.netnih.govresearchgate.netnih.gov this compound, especially with kaempferol, inhibits its expression. nih.govspandidos-publications.comscilit.com |
| Cuproptosis Pathway | Glioblastoma | This compound sensitizes glioblastoma cells to cuproptosis inducers via COL22A1 inhibition. nih.govresearchgate.netnih.gov |
Preclinical Efficacy Assessment of Emd 1204831
In Vitro Cellular Activities
The in vitro effects of EMD-1204831 have been evaluated across several parameters of cancer cell behavior, demonstrating its potential to inhibit tumor growth and progression at the cellular level. aacrjournals.org
This compound has demonstrated potent anti-proliferative activity by selectively suppressing the kinase activity of the c-Met receptor. nih.gov Its efficacy has been observed in a variety of human cancer cell lines. The compound shows high selectivity for c-Met when tested against a large panel of other human kinases. nih.gov
Research has established specific inhibitory concentrations (IC50) for this compound against c-Met. One study reported an IC50 value of 12 nM for enzymatic activity and 15 nM for cellular c-Met activity. aacrjournals.org Another source identified a potent IC50 of 9 nM for the suppression of c-Met receptor tyrosine kinase activity. medchemexpress.comnih.gov In glioblastoma cell lines LN229 and A172, this compound was shown to effectively reduce cell viability. nih.govspandidos-publications.com
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| c-Met Enzymatic Activity | - | 12 nM | aacrjournals.org |
| Cellular c-Met Activity | - | 15 nM | aacrjournals.org |
| c-Met Receptor Tyrosine Kinase | Various | 9 nM | medchemexpress.comnih.gov |
| Cell Viability | LN229, A172 (Glioblastoma) | 9 µM* | nih.govspandidos-publications.com |
Concentration used in combination studies that showed a clear effect on cell viability.
The effect of this compound on cancer cell motility has been assessed using "wound healing" assays. aacrjournals.org This type of assay measures the ability of a sheet of cultured cells to migrate and close an artificially created gap, mimicking aspects of tumor cell invasion. platypustech.comlogosbio.com Studies have confirmed that this compound effectively inhibits this migratory behavior in cancer cells. aacrjournals.org This inhibition of migration is a key aspect of its anti-tumor activity, as cellular migration is crucial for the process of metastasis. platypustech.com
This compound has been shown to induce regulated cell death in cancer cells. Pharmacodynamic analyses revealed that the compound leads to an increase in the expression of p27, a cell cycle inhibitor. aacrjournals.org The induction of cell cycle inhibitors can halt proliferation and lead to apoptosis, or programmed cell death.
Furthermore, studies in glioblastoma models have explored the use of this compound in combination with other agents to target specific cell death pathways. nih.gov Research has indicated that this compound can be involved in targeting cuproptosis-associated genes, a form of regulated cell death dependent on copper. nih.govspandidos-publications.com In some contexts, the apoptotic effects of c-Met inhibition involve the activation of caspases, which are key enzymes in the execution phase of apoptosis. oncotarget.comnih.gov For instance, while not directly studying this compound, research on other c-Met inhibitors has shown that their apoptotic effects can be mediated through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. oncotarget.com
The ability of cancer cells to form colonies, a measure of their self-renewal and sustained proliferation capacity, is significantly suppressed by this compound. nih.gov In colony formation assays using glioblastoma cell lines such as LN229 and A172, treatment with this compound led to a reduction in the number and size of colonies formed. nih.gov This effect was reportedly even more pronounced when this compound was used in combination with the compound kaempferol (B1673270). nih.govspandidos-publications.com The suppression of colony formation is a strong indicator of the compound's cytostatic and cytotoxic effects, further supporting its anti-tumor potential. researchgate.netsemanticscholar.org
Induction of Apoptosis and Pathways of Regulated Cell Death
In Vivo Anti-tumorigenic Effects in Murine Xenograft Models
The anti-cancer efficacy of this compound has been substantiated through in vivo studies using murine xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov
This compound has demonstrated significant anti-tumor activity in a range of xenograft models, leading to both the suppression of tumor growth and, in some cases, complete tumor regression. nih.govaacrjournals.org This efficacy was observed in tumors where c-Met activation is dependent on its ligand, hepatocyte growth factor (HGF), as well as in models where activation is HGF-independent. nih.govresearchgate.net
Studies have shown potent tumor growth suppression and regression in mice bearing Hs746T gastric cancer and U87MG glioblastoma tumors. nih.govspandidos-publications.comresearchgate.net In xenograft models of U87-MG glioblastoma, TPR-Met-transformed fibroblasts, and Hs746T gastric cancer, which has a c-Met gene amplification, this compound showed excellent anti-tumor activity. aacrjournals.org Furthermore, the compound was effective against HGF-independent EBC-1 lung cancer and HGF-dependent KP-4 pancreatic carcinoma models. researchgate.net In some models, complete tumor regressions were achieved. aacrjournals.org A study on glioblastoma xenografts (LN229 cells) also confirmed that this compound treatment reduced both tumor volume and mass. nih.gov
Table 2: In Vivo Efficacy of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | c-Met Activation | Outcome | Reference |
|---|---|---|---|---|
| Glioblastoma | U87-MG | HGF-dependent/Autocrine | Suppression and Regression | aacrjournals.orgresearchgate.net |
| Gastric Cancer | Hs746T | HGF-independent/Gene Amplification | Suppression and Regression | aacrjournals.orgresearchgate.net |
| Glioblastoma | LN229 | - | Reduced Tumor Volume and Mass | nih.govspandidos-publications.com |
| Lung Cancer | EBC-1 | HGF-independent | Antitumor Activity | researchgate.net |
| Pancreatic Cancer | KP-4 | HGF-dependent | Antitumor Activity | researchgate.net |
| Fibrosarcoma | TPR-Met | Oncogenic Fusion Protein | Regression | aacrjournals.org |
Efficacy in Models with HGF-Dependent and Independent c-Met Activation
The preclinical efficacy of this compound has been demonstrated across a variety of tumor models characterized by both hepatocyte growth factor (HGF)-dependent and HGF-independent c-Met activation. nih.govaacrjournals.orgaacrjournals.org The compound's ability to induce tumor regression irrespective of the mode of c-Met activation underscores its potential as a targeted therapeutic agent. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Dysregulation of the c-Met/HGF pathway, a key driver in cancer progression, can occur through ligand-dependent or -independent mechanisms, and this compound has shown inhibitory activity in both scenarios. aacrjournals.orgresearchgate.netspandidos-publications.comnih.govresearchgate.net
In models with HGF-dependent c-Met activation, such as those with an HGF/c-Met autocrine loop, this compound has shown significant antitumor activity. aacrjournals.orgfigshare.com For instance, in xenograft models using U87-MG glioblastoma cells, which rely on autocrine HGF expression for c-Met activation, this compound demonstrated excellent anti-tumor effects. spandidos-publications.comaacrjournals.org Similarly, in models of HGF-dependent KP-4 pancreatic carcinoma cells, treatment with this compound resulted in a notable reduction in tumor volume. researchgate.net
The compound is equally effective in models where c-Met activation is independent of its ligand, HGF. nih.govaacrjournals.orgaacrjournals.org This includes tumors with c-Met gene amplification or those expressing oncogenic Met fusion proteins. aacrjournals.org Preclinical studies on Hs746T gastric cancer cells, which feature c-Met gene amplification and HGF-independent activation, showed that this compound could achieve complete tumor regression. aacrjournals.org Further evidence comes from studies on the EBC-1 human lung cancer cell line, another HGF-independent model, where this compound also displayed significant antitumor activity. researchgate.net The compound selectively suppresses the c-Met receptor tyrosine kinase activity, inhibiting its phosphorylation and the signaling of downstream proteins like AKT and ERK 1. nih.govmdpi.com
The table below summarizes the efficacy of this compound in various xenograft models, highlighting its activity against different mechanisms of c-Met activation.
| Cell Line | Cancer Type | c-Met Activation Mechanism | Outcome with this compound |
| U87-MG | Glioblastoma | Autocrine HGF expression (HGF-Dependent) | Excellent anti-tumor activity, potent growth suppression and regression. spandidos-publications.comaacrjournals.org |
| KP-4 | Pancreatic Carcinoma | HGF-Dependent | Significant reduction in tumor volume. researchgate.net |
| Hs746T | Gastric Cancer | c-Met gene amplification (HGF-Independent) | Complete tumor regressions, potent growth suppression. spandidos-publications.comaacrjournals.org |
| EBC-1 | Lung Cancer | HGF-Independent | Significant antitumor activity. researchgate.net |
| TPR-Met | Mouse Fibroblasts | Oncogenic Met fusion protein (HGF-Independent) | Excellent anti-tumor activity. aacrjournals.org |
Evaluation in Orthotopic and Intracranial Tumor Models (e.g., Glioblastoma)
The therapeutic potential of this compound has been further evaluated in more clinically relevant orthotopic and intracranial tumor models, particularly for aggressive brain malignancies like glioblastoma (GBM). spandidos-publications.comnih.govresearchgate.net Glioblastoma is the most common and aggressive malignant brain tumor, and preclinical studies suggest that aberrant c-Met activation plays a role in its progression. spandidos-publications.comresearchgate.netnih.govcrossbridgebio.com The ability of a drug to show efficacy in an orthotopic setting, where tumor cells are implanted in the organ of origin, is a critical step in preclinical assessment. nih.govmdpi.comdiva-portal.org
This compound has demonstrated potent tumor growth suppression and regression in models of hepatocyte growth factor-dependent U87MG glioblastoma. researchgate.netspandidos-publications.comnih.govresearchgate.net Research has also explored its effects on other glioblastoma cell lines. In xenograft models using LN229 glioblastoma cells, treatment with this compound alone resulted in a reduction of tumor volume and mass. spandidos-publications.com When combined with kaempferol, the tumor inhibition effect was even more pronounced. spandidos-publications.comnih.gov
Studies have shown that autocrine activation of c-Met can predict the sensitivity of glioblastoma models to c-Met inhibitors in vivo. mdpi.com this compound's efficacy in these challenging models highlights its potential to address cancers within the central nervous system. spandidos-publications.comresearchgate.netaacrjournals.org While not specific to glioblastoma, the compound's effectiveness in an orthotopic liver cancer model (MHCC97H) further supports its anti-tumor activity in a native tissue environment. mdpi.com
The table below details the findings from studies evaluating this compound in glioblastoma models.
| Model System | Cell Line | Key Findings |
| Xenograft Model | U87-MG (Glioblastoma) | Associated with potent tumor growth suppression and regression. researchgate.netspandidos-publications.comnih.govresearchgate.net |
| Xenograft Model | LN229 (Glioblastoma) | Reduced tumor volume and mass as a single agent; showed an obvious inhibitory effect on tumor growth. spandidos-publications.com |
Pharmacodynamic Profiling and Biomarker Research for Emd 1204831
Correlation of Compound Exposure with Target Engagement and Signaling Inhibition
Research has demonstrated a clear link between EMD-1204831 exposure and the inhibition of its target, the c-Met receptor, as well as the subsequent downstream signaling pathways crucial for tumor growth and survival. nih.govacs.org
Measurement of c-Met Phosphorylation Inhibition in Preclinical Tissues
This compound has been shown to be a potent inhibitor of c-Met kinase activity. nih.govaacrjournals.org In preclinical studies, its inhibitory activity was significant, with an IC50 value of 9 nmol/L for suppressing c-Met receptor tyrosine kinase activity. nih.gov In cellular assays using A549 lung cancer cells, this compound inhibited HGF-induced c-Met phosphorylation with an average IC50 of 15 nmol/L. aacrjournals.orgmdpi.com
Pharmacokinetic/pharmacodynamic (PK/PD) analyses in mouse xenograft models bearing human tumors revealed a dose- and time-dependent inhibition of c-Met phosphorylation following oral administration of this compound. aacrjournals.orgaacrjournals.orgaacrjournals.org For instance, in mice with established Hs746T gastric cancer cell tumors, a single 30 mg/kg dose of this compound led to a dramatic reduction in the levels of phospho-c-Met. aacrjournals.org The inhibition of c-Met phosphorylation by this compound was found to be transient, which suggests that sustained optimal anti-tumor activity may require once or twice daily administration. aacrjournals.org
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/System | Target | IC50 |
|---|---|---|---|
| Kinase Activity | Recombinant c-Met | c-Met Tyrosine Kinase | 9 nmol/L nih.gov |
| Cellular Phosphorylation | A549 Lung Cancer Cells | HGF-induced c-Met | 15 nmol/L aacrjournals.orgmdpi.com |
| Enzymatic Activity | - | c-Met Kinase | 12 nM aacrjournals.org |
| Cellular Activity | - | c-Met Kinase | 15 nM aacrjournals.org |
Analysis of Downstream Signaling Modulation in Tumor Models
The inhibition of c-Met phosphorylation by this compound directly translates to the modulation of downstream signaling pathways that are critical for cancer cell processes. Studies have shown that this compound effectively decreases the phosphorylation of key downstream signaling proteins, including AKT, ERK1/2, and PLCγ, in cell lines with MET activation. mdpi.com
In various xenograft models, including those with autocrine HGF production (U87-MG glioblastoma), oncogenic Met fusion proteins (TPR-Met-transformed mouse fibroblasts), or c-Met gene amplification (Hs746T gastric and EBC-1 lung cancer cells), this compound demonstrated significant anti-tumor activity. aacrjournals.org This activity is linked to the compound's ability to modulate downstream signaling, leading to a reduction in IL-8 and cyclin D1 expression and an induction of the cell cycle inhibitor p27. aacrjournals.orgaacrjournals.org These molecular changes ultimately result in the inhibition of tumor cell proliferation. aacrjournals.org
Identification and Validation of Potential Pharmacodynamic Biomarkers
The identification of reliable pharmacodynamic (PD) biomarkers is crucial for assessing the biological activity of a targeted agent like this compound in both preclinical and clinical settings. Research has focused on markers that reflect the direct inhibition of c-Met and its downstream pathways.
Key PD biomarkers identified for this compound include the phosphorylation status of c-Met itself. aacrjournals.orgaacrjournals.org The reduction in phospho-c-Met levels in tumor tissue serves as a direct indicator of target engagement. aacrjournals.org Additionally, downstream signaling molecules such as phospho-AKT and phospho-ERK are valuable PD biomarkers, as their dephosphorylation confirms the interruption of the c-Met signaling cascade. mdpi.com Changes in the expression levels of proteins involved in cell cycle regulation, like the reduction of cyclin D1 and the induction of p27, also serve as indicators of the pharmacodynamic effects of this compound. aacrjournals.orgaacrjournals.org The modulation of these biomarkers has been observed in a dose- and time-dependent manner in preclinical models. aacrjournals.org
Research into Predictive Biomarkers for this compound Responsiveness
Identifying predictive biomarkers is essential for selecting patients who are most likely to benefit from this compound treatment. Research in this area has explored various molecular characteristics of tumors that could confer sensitivity to c-Met inhibition.
Preclinical studies suggest that tumors with aberrant c-Met activation, either through HGF-dependent or -independent mechanisms, are responsive to this compound. nih.gov This includes tumors with c-Met gene amplification or those expressing oncogenic Met fusion proteins. aacrjournals.org Therefore, MET amplification and certain MET mutations could serve as predictive biomarkers. amegroups.orgcancernetwork.com
Furthermore, the expression level of HGF, the ligand for c-Met, has been investigated as a potential predictive biomarker. researchgate.net High levels of HGF might lead to increased signaling through the c-Met pathway, potentially compensating for the inhibitory effects of other targeted therapies and indicating a greater reliance on the c-Met axis for survival. researchgate.net This suggests that tumors with high HGF expression could be more sensitive to c-Met inhibitors like this compound. researchgate.net Recent bioinformatics studies have also pointed to a potential link between cuproptosis-related genes, such as COL22A1, and the response to this compound in glioblastoma, suggesting a novel area for predictive biomarker discovery. nih.govspandidos-publications.com
Investigation of Synergistic Therapeutic Strategies and Combination Regimens with Emd 1204831
Combination with Natural Compounds and Their Modulatory Effects
The integration of natural compounds with conventional cancer therapeutics is a burgeoning field, driven by the potential for synergistic interactions and reduced side effects. imrpress.com Research has shown that active compounds from natural sources can induce tumor cell differentiation, promote apoptosis, and inhibit tumor growth, making them promising partners for targeted therapies like EMD-1204831. imrpress.com
Synergistic Inhibition of Cancer Cell Proliferation and Viability
A notable example of a synergistic combination is the use of this compound with kaempferol (B1673270), a natural flavonoid found in various plants, for the treatment of glioblastoma (GBM). nih.govresearchgate.net Studies have demonstrated that the combined application of this compound and kaempferol more effectively reduces cancer cell activity and proliferation than either compound administered alone. nih.govspandidos-publications.com In vitro experiments using LN229 and A172 glioblastoma cell lines revealed that the combination of these two agents led to a more significant reduction in cell viability and colony formation compared to individual treatments. nih.govspandidos-publications.com The optimal concentrations for this synergistic effect were identified as 9 µM for this compound and 80 µM for kaempferol. nih.govspandidos-publications.com This enhanced anti-proliferative effect highlights the potential of combining this compound with specific natural compounds to achieve a greater therapeutic impact. nih.govelifesciences.org
Enhanced Sensitization to Cell Death Mechanisms (e.g., Cuproptosis)
Recent research has shed light on a novel form of cell death known as cuproptosis, a copper-dependent, regulated cell death pathway. The combination of this compound and kaempferol has been shown to sensitize glioblastoma cells to cuproptosis inducers. nih.govresearchgate.netspandidos-publications.com This sensitization appears to be mediated through the downregulation of Collagen Type XXII Alpha 1 Chain (COL22A1). nih.gov Knockdown of COL22A1 was found to promote cuproptosis in glioblastoma cells. nih.gov Importantly, the combination of this compound and kaempferol was more effective at inhibiting COL22A1 expression than either agent alone. nih.gov This suggests that the synergistic effect of this combination extends to modulating cellular pathways that can be exploited to induce cancer cell death. nih.govciteab.com Specifically, in LN229 and A172 cells, the combination treatment, when exposed to the cuproptosis inducer elesclomol, led to increased levels of reactive oxygen species (ROS) and copper concentration, further indicating an enhanced sensitization to this cell death mechanism. spandidos-publications.com
Combinatorial Approaches with Other Molecularly Targeted Agents (e.g., EGFR Inhibitors)
The rationale for combining molecularly targeted agents stems from the intricate signaling networks that drive cancer progression. Aberrant c-Met signaling can confer resistance to epidermal growth factor receptor (EGFR) inhibitors. researchgate.net Therefore, dual inhibition of both c-Met and EGFR pathways presents a promising strategy.
Preclinical studies have shown that this compound, in combination with EGFR inhibitors like erlotinib (B232) and cetuximab, can be effective in non-small-cell lung cancer (NSCLC) models, particularly those resistant to EGFR inhibitors alone. researchgate.net For instance, in the H1975 lung cancer cell line, which is resistant to erlotinib, the combination of this compound's counterpart, EMD 1214063, with cetuximab resulted in a significantly greater tumor growth delay compared to cetuximab alone. researchgate.net Similarly, in the NCI-H441 cell line, which overexpresses c-Met, the combination of EMD 1214063 with erlotinib enhanced tumor growth inhibition and even induced partial tumor regression. researchgate.net These findings support the hypothesis that activation of the c-Met pathway contributes to resistance to EGFR inhibitors, and that co-targeting both pathways can overcome this resistance. researchgate.netaacrjournals.org
Research into Overcoming Acquired Resistance Mechanisms in Targeted Cancer Therapies
A significant challenge in targeted cancer therapy is the development of acquired resistance. nih.gov Dysregulation of the MET receptor has been identified as a mechanism of acquired resistance to EGFR tyrosine kinase inhibitor (TKI) therapies in a notable percentage of NSCLC patients. acs.orgtandfonline.com MET amplification can act as a "bypass" pathway, allowing cancer cells to survive and proliferate despite the inhibition of the primary oncogenic driver, such as a mutated EGFR. aacrjournals.orgmdpi.com
Research into overcoming this resistance mechanism has focused on the combination of MET inhibitors with EGFR TKIs. tandfonline.com Selective c-Met inhibitors, including this compound, are being investigated for their ability to counteract this resistance. amegroups.org Preclinical studies using tepotinib, another selective c-Met inhibitor, have demonstrated that it can overcome acquired resistance to EGFR TKIs in NSCLC models with MET amplification. aacrjournals.orgnih.gov The combination of a MET inhibitor with an EGFR TKI has shown the potential to induce tumor regression in models where either agent alone is ineffective. nih.gov These studies provide a strong rationale for the clinical investigation of combination therapies targeting both MET and EGFR in patients who have developed resistance to EGFR-targeted treatments due to MET amplification. tandfonline.com
Structure Activity Relationship Sar and Synthetic Methodologies Research of Emd 1204831
Discovery and Optimization of the Pyridazinone Chemical Scaffold
The foundation of EMD-1204831 lies in the identification and subsequent refinement of a chemical scaffold capable of effectively and selectively inhibiting the c-Met kinase. aacrjournals.orgaacrjournals.org The journey began with a high-throughput screening campaign that yielded a promising, albeit imperfect, starting point, which was then meticulously analyzed and improved upon. aacrjournals.orgresearchgate.net
The search for a novel c-Met inhibitor began with a High-Throughput Screening (HTS) campaign. aacrjournals.org This large-scale screening identified an attractive lead structure: 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate . aacrjournals.org This initial "hit" compound, featuring a thiadiazinone core, demonstrated a promising, well-rounded profile that provided a solid foundation for a medicinal chemistry program. aacrjournals.orgresearchgate.net The compound showed inhibitory activity against the c-Met enzyme in the nanomolar range and possessed favorable physicochemical properties. aacrjournals.org
| Parameter | Value | Reference |
|---|---|---|
| HTS Hit Compound Name | 3-(diethylamino)propyl N-[3-[[5-(3,4-dimethoxyphenyl)-2-oxo-6H-1,3,4-thiadiazin-3-yl]methyl]phenyl]carbamate | aacrjournals.org |
| Enzymatic IC50 (c-Met) | 30 nM | aacrjournals.orgresearchgate.net |
| Cellular IC50 (c-Met, A549 cells) | 800 nM | aacrjournals.orgresearchgate.net |
| Calculated logD (pH 7.4) | 2.5 | aacrjournals.orgresearchgate.net |
| Aqueous Solubility (pH 7.4) | >100 µg/ml | aacrjournals.orgresearchgate.net |
To understand the molecular basis for the inhibitory activity and to guide further optimization, a co-crystal structure of the initial HTS hit compound bound to the c-Met kinase domain was determined. aacrjournals.orgresearchgate.net This structural analysis was pivotal, revealing the precise binding mode and the essential features required for potent inhibition. aacrjournals.orgaacrjournals.org
The analysis showed that the thiadiazinone compound binds to the kinase in a DFG-in conformation, a state where the aspartate-phenylalanine-glycine motif is positioned for ATP binding. aacrjournals.orgresearchgate.net Key interactions were observed within the hinge region of the kinase, with the compound forming a crucial hydrogen bond with the main chain nitrogen atom of Met1160. aacrjournals.orgresearchgate.net An additional interaction was identified with the main chain nitrogen of Asp1222. aacrjournals.orgresearchgate.net For the broader class of pyridazinone-based inhibitors like this compound, structural studies of related compounds have shown that the pyridazinone ring engages in important π-stacking interactions with the sidechain of Tyr1230 in the activation loop, which helps to stabilize the inhibitor in the binding pocket. nih.govresearchgate.net This detailed understanding of the ligand-target binding mode provided a clear roadmap for the strategic chemical modifications that followed. aacrjournals.orgaacrjournals.org
Initial High-Throughput Screening (HTS) Identification
Strategic Chemical Modifications Guiding Enhanced Potency and Selectivity
With the binding mode elucidated, a lead optimization program was initiated to improve upon the initial HTS hit. aacrjournals.orgaacrjournals.org The primary goals were to enhance enzymatic and cellular potency, improve pharmacokinetic properties, and, crucially, to ensure exquisite selectivity for c-Met over other kinases to minimize potential off-target effects. aacrjournals.orgresearchgate.net
| Compound | Scaffold | Enzymatic IC50 (c-Met) | Cellular IC50 (c-Met) | Reference |
|---|---|---|---|---|
| HTS Hit | Thiadiazinone | 30 nM | 800 nM | aacrjournals.orgresearchgate.net |
| This compound | Pyridazinone | 12 nM | 15 nM | aacrjournals.orgresearchgate.net |
Development of this compound from Lead Compound to Research Candidate
Through a systematic process of structure-guided design and chemical optimization, the initial thiadiazinone lead was successfully transformed into the pyridazinone-containing compound, this compound. aacrjournals.orgresearchgate.net This new molecule was identified as a development compound based on its highly potent and selective inhibition of the c-Met kinase. aacrjournals.orgresearchgate.net
This compound inhibits the enzymatic activity of c-Met with an IC50 of 12 nM and demonstrates potent inhibition of c-Met activity in cellular assays with an IC50 of 15 nM. aacrjournals.org This profile confirmed its ability to effectively target c-Met in a biological context, a significant improvement over the initial lead. aacrjournals.orgresearchgate.net The compound's high degree of selectivity, confirmed against extensive off-target panels, underscored its potential as a precisely targeted therapeutic agent. aacrjournals.orgaacrjournals.orgresearchgate.net This combination of high potency, selectivity, and optimized properties established this compound as a research candidate for further preclinical characterization. aacrjournals.orgaacrjournals.orgresearchgate.net
Advanced Research Methodologies Applied in Emd 1204831 Studies
Bioinformatics Approaches for Prognostic Model Construction
Bioinformatics has been instrumental in contextualizing the therapeutic potential of EMD-1204831, particularly in studies related to glioblastoma (GBM). researchgate.netnih.gov In one significant study, a bioinformatics-driven approach was used to build a prognostic model based on cuproptosis-related genes. nih.govspandidos-publications.com This model was developed to stratify patients and identify potential therapeutic vulnerabilities. researchgate.net
The process involved leveraging large cancer-related databases to identify relevant genes and construct a risk model, often using techniques like LASSO regression analysis. nih.gov The clinical relevance of this compound was highlighted when screening of the CellMiner database revealed a high correlation between the compound and the risk score generated by this prognostic model. researchgate.netresearchgate.netnih.govspandidos-publications.com This finding suggests that the bioinformatics-derived risk score could potentially serve as a biomarker to identify patient populations most likely to respond to this compound. researchgate.netnih.gov
Table 1: Bioinformatics and Multi-Omics Analysis in a Glioblastoma (GBM) Study
| Analysis Type | Methodology / Platform | Key Finding Related to Prognostic Model |
|---|---|---|
| Prognostic Model Construction | Bioinformatics approach using cuproptosis-related genes; LASSO Cox regression. nih.gov | A cuproptosis-related prognostic model was constructed to stratify GBM patients into high- and low-risk groups. researchgate.netnih.gov |
| Drug Sensitivity Correlation | Screening of the CellMiner database. researchgate.netnih.govspandidos-publications.com | This compound exhibited a high correlation with the risk score derived from the prognostic model. researchgate.netresearchgate.netnih.govspandidos-publications.com |
| Immune Infiltration Analysis | Cibersort algorithm. nih.govspandidos-publications.com | Significant differences in the infiltration of B cells, macrophages, and T cells were observed between the high- and low-risk groups. nih.govspandidos-publications.com |
| Genomic Analysis | Somatic mutation analysis. nih.gov | The prognostic model was found to be closely associated with DNA mutation patterns in GBM. researchgate.netspandidos-publications.com |
| Epigenomic Analysis | DNA methylation analysis. researchgate.netspandidos-publications.com | A close relationship was identified between the prognostic model and DNA methylation status. researchgate.netspandidos-publications.com |
Network Pharmacology and Molecular Docking Analyses for Target Identification
While the primary target of this compound, the c-Met kinase, was identified through potent inhibitory activity in enzymatic and cellular assays, network pharmacology and molecular docking have been utilized in studies involving the compound to explore combination therapy strategies. chemondis.comaacrjournals.orgaacrjournals.org For instance, in a study investigating a combined treatment for glioblastoma, these computational techniques were applied to identify the molecular target of kaempferol (B1673270), a natural compound studied alongside this compound. researchgate.netnih.govspandidos-publications.com
Through network pharmacology and subsequent molecular docking analysis, the collagen type XXII α1 chain (COL22A1) was identified as the specific target of kaempferol. researchgate.netnih.govspandidos-publications.comresearchgate.net This approach demonstrates how these methodologies can be used within the context of this compound research to elucidate the mechanisms of synergistic agents and identify novel therapeutic targets that complement the action of this compound. nih.govspandidos-publications.com
Multi-omics Analysis Integration (e.g., Immune Infiltration, DNA Mutation, DNA Methylation)
Multi-omics analysis has been crucial in characterizing the biological context in which this compound may be effective. researchgate.netspandidos-publications.com The cuproptosis-related prognostic model, which correlates with this compound, was further analyzed using a multi-omics approach, integrating data on immune infiltration, DNA mutation, and DNA methylation. researchgate.netresearchgate.netnih.govspandidos-publications.com
This integrated analysis revealed that the prognostic model was closely associated with these distinct molecular layers. researchgate.netspandidos-publications.com For example, immune infiltration analysis using the Cibersort algorithm showed significant differences in the immune microenvironment between the high-risk and low-risk patient groups defined by the model. nih.govspandidos-publications.com Specifically, variations in the levels of certain B cells, T cells, and macrophages were noted. nih.govspandidos-publications.com Furthermore, the risk score was also linked to patterns of somatic DNA mutations and DNA methylation, providing a comprehensive molecular characterization of the tumor types where this compound is predicted to have higher activity. researchgate.netnih.govspandidos-publications.com
Single-Cell Sequencing Data Analysis for Cellular Heterogeneity
To understand the activity of this compound within the complex and heterogeneous environment of a tumor, single-cell sequencing has been employed. researchgate.netresearchgate.netspandidos-publications.com Single-cell RNA sequencing (scRNA-seq) allows for the high-resolution analysis of gene expression in individual cells, revealing distinct cell subpopulations that are missed by bulk sequencing methods. bioradiations.com10xgenomics.comresearchgate.net
In the context of glioblastoma research, scRNA-seq data from the Gene Expression Omnibus database was used to identify different cell clusters within GBM tissues. researchgate.netresearchgate.netnih.govspandidos-publications.com Crucially, researchers were able to map the prognostic risk score, which correlates with this compound, to these specific cell clusters. researchgate.netresearchgate.netnih.govspandidos-publications.com This analysis provides insight into the cellular heterogeneity of the disease and helps to pinpoint the specific cell types within a tumor that may be most affected by the compound. bluerocktx.comnih.gov
In Vitro and In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
The development of this compound has been guided by extensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling in both laboratory and living models. aacrjournals.orgontosight.aiaacrjournals.org These studies are essential for understanding the relationship between the compound's concentration and its biological effect over time. mdpi.comresearchgate.netmdpi.com
In Vitro Findings: In cell-based assays, this compound potently inhibits the c-Met receptor tyrosine kinase with an IC₅₀ value of 9 nM. chemondis.comaacrjournals.orgnih.gov It demonstrates dose-dependent inhibition of c-Met phosphorylation and downstream signaling pathways. aacrjournals.orgnih.gov
In Vivo Findings: In preclinical xenograft models, PK/PD analysis revealed a dose- and time-dependent inhibition of c-Met phosphorylation in tumors following oral administration. aacrjournals.orgaacrjournals.org This target engagement led to downstream pharmacodynamic effects, including the reduction of cyclin D1 expression and the induction of the cell cycle inhibitor p27. aacrjournals.orgaacrjournals.org Studies noted that the pharmacodynamic effects of this compound were relatively transient compared to other c-Met inhibitors, which has implications for its activity. aacrjournals.org A first-in-human clinical trial also evaluated the compound's PK and PD, assessing parameters like Cmax and AUC and measuring the inhibition of phospho-c-Met in paired tumor biopsies. ascopubs.org This translational PK/PD modeling is critical for establishing an efficacy-driven rationale for further development. researchgate.netnih.gov
Table 2: Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Profile of this compound
| Parameter | Model / System | Observation / Finding |
|---|---|---|
| Inhibitory Potency (IC₅₀) | In vitro c-Met enzymatic assay | 9 nM. chemondis.comaacrjournals.orgnih.gov |
| Cellular Activity (IC₅₀) | In vitro cellular c-Met kinase assay | 15 nM. aacrjournals.org |
| Selectivity | In vitro kinase panel (over 242-400 kinases) | Exquisite selectivity for c-Met. aacrjournals.orgaacrjournals.org |
| Target Inhibition | In vivo xenograft models (e.g., Hs746T, U87-MG). researchgate.netaacrjournals.org | Dose- and time-dependent inhibition of c-Met phosphorylation. aacrjournals.orgaacrjournals.org |
| Downstream Signaling | In vivo xenograft models. aacrjournals.orgaacrjournals.org | Reduction of cyclin D1 and IL-8 expression; induction of p27. aacrjournals.orgaacrjournals.org |
| PK/PD Profile Duration | In vivo comparative studies. aacrjournals.org | Inhibition of c-Met was observed to be transient. aacrjournals.org |
| Anti-tumor Activity | In vivo c-Met driven xenograft models. aacrjournals.orgaacrjournals.org | Potent tumor growth suppression and regression. researchgate.netnih.govspandidos-publications.comaacrjournals.orgaacrjournals.org |
Future Directions and Research Perspectives for Emd 1204831
Deeper Elucidation of Complete Mechanism(s) of Action and Potential Pleiotropic Effects
While EMD-1204831 is recognized as a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase, the complete intricacies of its mechanism of action are not yet fully understood. researchgate.netspandidos-publications.com The c-Met signaling pathway, activated by its ligand hepatocyte growth factor (HGF), is known to be pleiotropic, influencing a wide array of cellular processes including proliferation, survival, motility, invasion, and morphogenesis. researchgate.netdovepress.commdpi.com Consequently, inhibition of this pathway by this compound likely triggers a complex and multifaceted biological response.
Current research has demonstrated that this compound effectively inhibits c-Met autophosphorylation and downstream signaling in a dose-dependent manner. researchgate.netresearchgate.net However, a comprehensive mechanistic analysis is still required. spandidos-publications.com For instance, the MET pathway is known to engage in crosstalk with other signaling networks, such as the epidermal growth factor receptor (EGFR) pathway, and its activation can be implicated in resistance to other targeted therapies. nih.govnih.gov A deeper investigation is needed to map the full spectrum of signaling nodes affected by this compound.
Future research should aim to:
Uncover the detailed molecular interactions beyond direct c-Met kinase inhibition.
Elucidate its impact on the tumor microenvironment, including interactions with immune cells, which could have significant therapeutic implications. spandidos-publications.com
Explore its role in complex processes like the epithelial-to-mesenchymal transition (EMT), a key driver of metastasis that is influenced by MET signaling. nih.gov
A recent study has pointed towards a novel mechanism involving the targeting of the cuproptosis-associated gene COL22A1 in glioblastoma, suggesting that the effects of this compound may extend beyond canonical c-Met signaling pathways. spandidos-publications.comresearchgate.net
Exploration of this compound's Role in Diverse Disease Contexts Beyond Oncology
The vast majority of research on this compound has been concentrated within the field of oncology, where the dysregulation of the c-Met pathway is a frequent event. ascopubs.orgcancer.gov However, the fundamental role of the HGF/c-Met axis in normal physiological processes, such as embryonic development, tissue regeneration, and wound healing, suggests that its therapeutic modulation could be relevant in a variety of non-cancerous disease states. dovepress.commdpi.com
Future investigations should consider exploring the potential of this compound in disease contexts such as:
Fibrotic Diseases: Given the role of HGF/c-Met in tissue remodeling, investigating the utility of this compound in diseases characterized by excessive fibrosis, such as idiopathic pulmonary fibrosis or liver cirrhosis, could be a valuable avenue.
Inflammatory and Autoimmune Disorders: The c-Met pathway has been implicated in the regulation of immune responses. Modulating this pathway could offer therapeutic benefits in certain inflammatory conditions.
Metabolic Diseases: One study noted an inhibitory effect of this compound in combination with kaempferol (B1673270) on alcoholic liver disease (ALD), although the precise mechanism remains unclear. researchgate.net This opens the door for further research into its effects on metabolic and liver-related disorders.
While the current body of evidence is limited, the pleiotropic nature of the c-Met pathway provides a strong rationale for expanding the research scope of this compound beyond its current focus on cancer.
Development and Optimization of Novel Combination Therapies
A key strategy to enhance the efficacy of targeted therapies and overcome resistance is through combination treatment regimens. cancer.gov Research has already indicated that combining this compound with other therapeutic agents could yield significant benefits. Enhanced c-Met signaling is a known mechanism of resistance to inhibitors of EGFR and vascular endothelial growth factor (VEGF). researchgate.net
Studies have shown that combining this compound with EGFR inhibitors like cetuximab or erlotinib (B232) can enhance tumor growth inhibition and even induce tumor regression in non-small-cell lung cancer (NSCLC) models that are resistant to EGFR inhibitors alone. researchgate.net Similarly, combining MET inhibitors with chemotherapy has shown promise. ascopubs.org A recent study demonstrated a synergistic effect between this compound and the natural compound kaempferol in treating glioblastoma, both in vitro and in vivo. spandidos-publications.com
Future efforts in this area should focus on:
Rational Combinations: Designing combination strategies based on a mechanistic understanding of synergistic pathways and resistance mechanisms. researchgate.net
Overcoming Resistance: Investigating this compound as a tool to re-sensitize tumors to other targeted therapies or chemotherapies. nih.gov
Diverse Tumor Types: Expanding the study of combination therapies to a wider array of cancers where c-Met activation is a relevant driver or resistance mechanism. elsevier.es
Table 1: Preclinical Combination Studies Involving this compound
| Combination Agent | Cancer Model | Key Finding | Reference |
| Cetuximab (EGFR inhibitor) | NSCLC Xenograft (H1975) | Combination was significantly more active in delaying tumor growth than either agent alone. | researchgate.net |
| Erlotinib (EGFR inhibitor) | NSCLC Xenograft (NCI-H441) | Combination enhanced tumor growth inhibition and induced partial regression. | researchgate.net |
| Kaempferol | Glioblastoma (LN229, A172) | Combination synergistically reduced cell viability and inhibited tumor growth in xenograft models. | spandidos-publications.com |
Advancements in Biomarker Discovery and Validation for Research Translation
The successful clinical translation of targeted therapies like this compound is heavily dependent on the development and validation of robust biomarkers. pelagobio.com Biomarkers are essential for identifying patient populations most likely to respond to treatment, monitoring therapeutic effect, and understanding mechanisms of resistance. elsevier.esmdpi.com
For c-Met inhibitors, several biomarker strategies are under investigation:
Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging its target. In a phase I trial of this compound, the level of phosphorylated c-Met (p-Met) in tumor biopsies was evaluated as a PD biomarker. ascopubs.org Studies have shown a direct link between achieving a significant threshold of p-Met suppression (e.g., >90%) and tumor regression in preclinical models. cancer.gov
Predictive Biomarkers: These markers predict which patients will benefit from the therapy. For the c-Met pathway, potential predictive biomarkers include MET gene amplification, MET exon 14 skipping mutations, and c-Met protein overexpression. nih.govtouchoncology.com The INSIGHT study, for example, showed that patients with MET overexpression or amplification had substantially better outcomes when treated with a combination of a MET inhibitor and an EGFR inhibitor. touchoncology.com
Novel Biomarker Discovery: Advanced techniques, including integrative data mining and multi-omics analysis, are being used to discover and validate novel biomarker candidates. mdpi.com One study identified a potential link between a risk score based on gene expression and sensitivity to this compound. spandidos-publications.com
Future research must prioritize the validation of these biomarkers in well-designed clinical trials to ensure they can be reliably used to guide patient selection and treatment decisions, ultimately enabling a more personalized approach to therapy with this compound. pelagobio.com
Table 2: Investigated Biomarkers for MET Inhibitor Therapy
| Biomarker Type | Example | Purpose | Reference |
| Pharmacodynamic | Phosphorylated c-Met (p-Met) | To confirm target engagement and guide dosing. | ascopubs.orgcancer.gov |
| Predictive | MET Gene Amplification | To select patients likely to respond to therapy. | nih.govtouchoncology.com |
| Predictive | MET Overexpression | To identify patients who may benefit from MET-targeted combinations. | nih.govtouchoncology.com |
| Predictive | MET Exon 14 Skipping Mutations | To identify tumors with oncogenic MET alterations. | researchgate.netnih.gov |
| Exploratory | Gene Expression Signatures | To develop prognostic models and predict drug sensitivity. | spandidos-publications.com |
Q & A
Q. What is the molecular mechanism of EMD-1204831 in targeting c-Met kinase, and how does this relate to its antitumor activity?
this compound is a reversible, ATP-competitive small molecule inhibitor that selectively binds to the c-Met kinase domain, disrupting downstream signaling pathways (e.g., phosphorylation of c-Met, cyclin D1 suppression, and p27 induction). Its antitumor efficacy stems from blocking c-Met-dependent proliferation, survival, and metastasis in malignancies with aberrant c-Met activation (e.g., gene amplification or HGF overexpression). Biochemical assays (IC₅₀ = 12 nM in enzymatic activity; 15 nM in cellular models) confirm its potency .
Q. What experimental models are most suitable for preliminary evaluation of this compound’s efficacy?
In vitro models using human cancer cell lines (e.g., U87-MG glioblastoma, Hs746T gastric cancer) with c-Met amplification or autocrine HGF expression are ideal for assessing dose-dependent inhibition of c-Met phosphorylation. In vivo xenograft models (e.g., murine xenografts of TPR-Met-transformed fibroblasts) validate tumor regression at low doses (6 mg/kg/day orally), with pharmacodynamic markers (e.g., phospho-c-Met levels) monitored via paired tumor biopsies .
Q. How is the selectivity of this compound against off-target kinases validated?
Selectivity is tested using kinase inhibition panels (>400 off-targets, including GPCRs, ion channels, and enzymes). This compound exhibited >100-fold selectivity over 242 human kinases, with minimal activity against VEGF-R2 or other tyrosine kinases. Co-crystallography confirms its binding to the c-Met hinge region (Met1160 interaction) in a DFG-in conformation, explaining its specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across different c-Met activation contexts (e.g., HGF-dependent vs. gene amplification-driven tumors)?
Mechanistic studies should differentiate ligand-dependent (HGF-driven) vs. ligand-independent (e.g., MET-amplified) signaling using isoform-specific inhibitors or siRNA knockdowns. In vivo models (e.g., Hs746T vs. U87-MG xenografts) show that this compound achieves regression in both contexts, but dose optimization may require adjusting for baseline phospho-c-Met levels or compensatory pathways (e.g., EGFR cross-talk) .
Q. What methodologies are critical for establishing PK/PD relationships during this compound’s preclinical-to-clinical translation?
- Pharmacokinetics: Plasma concentration-time profiles (Cmax, AUC) in preclinical species (e.g., rodents) and human phase I trials, assessing oral bioavailability and half-life.
- Pharmacodynamics: Time-course tumor biopsies to correlate drug exposure with phospho-c-Met suppression and downstream markers (e.g., IL-8 reduction).
- Modeling: Allometric scaling from animal data and physiologically based pharmacokinetic (PBPK) models to predict human dosing .
Q. How should researchers design experiments to evaluate resistance mechanisms to this compound in c-Met-driven tumors?
- In vitro resistance screens: Long-term exposure of sensitive cell lines to this compound, followed by genomic (NGS) or proteomic (phospho-kinase arrays) profiling to identify secondary mutations (e.g., c-Met Y1230H) or bypass pathways (e.g., RAS/ERK).
- In vivo validation: Patient-derived xenografts (PDXs) treated with combination therapies (e.g., this compound + MEK inhibitors) to overcome resistance .
Q. What statistical approaches are recommended for analyzing heterogeneous responses in this compound clinical trial data?
- Subgroup analysis: Stratify patients by c-Met activation status (IHC/FISH) or plasma HGF levels.
- Longitudinal mixed-effects models: Account for intra-patient variability in tumor size or biomarker levels over time.
- Bayesian adaptive designs: Optimize dose escalation in phase I trials by incorporating real-time PK/PD and toxicity data .
Q. How can researchers ensure reproducibility when testing this compound in multicentric preclinical studies?
- Standardized protocols: Harmonize cell culture conditions (e.g., serum-free vs. HGF-supplemented media) and xenograft implantation techniques.
- Centralized biomarker assays: Use validated ELISA or Western blotting for phospho-c-Met quantification, with inter-lab calibration.
- Data sharing platforms: Publish raw datasets (e.g., kinase inhibition profiles, tumor volumes) in public repositories like Synapse .
Methodological Guidelines
- Biochemical assays: Use TR-FRET or ELISA for IC₅₀ determination, ensuring ATP concentrations reflect physiological levels (1 mM) .
- In vivo dosing: Administer this compound twice daily (BID) to maintain trough levels above the cellular IC₅₀, based on its short half-life (~4 hours in humans) .
- Ethical considerations: Obtain IRB approval for clinical trial biopsies and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
